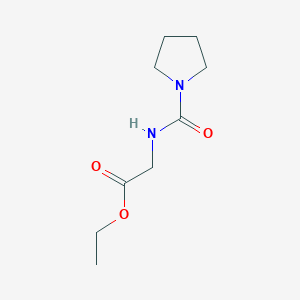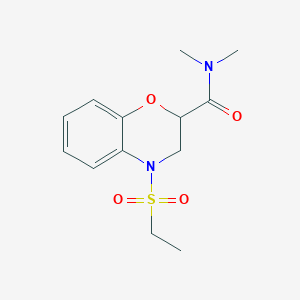
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPTC and is used in various scientific studies to investigate its mechanism of action and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Pokhodylo et al. (2021) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including compounds similar to the specified chemical, and evaluated their antimicrobial activities. They found that certain derivatives exhibited moderate to good activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Cryptococcus neoformans var. grubii and Candida albicans (Pokhodylo et al., 2021).
Synthesis Methods
The synthesis of related compounds has been a subject of interest in the scientific community. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to the specified compound. This involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Chemical Properties and Reactions
The chemical properties and reactions of 1,2,3-triazole derivatives are also well-studied. Albert (1970) explored the reduction of corresponding 4-amino-5-cyanotriazoles to produce derivatives further substituted in the 1-, 2-, or 3-position by a methyl- or benzyl-group (Albert, 1970). Additionally, Morabia (2015) discussed the synthesis of related 1,2,4-triazole-3-carboxamide derivatives, highlighting their potential antimicrobial activity (Morabia, 2015).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJCZFYAOCLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B4849319.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4849334.png)
![1-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4849337.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4849343.png)
![methyl ({[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4849350.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![5-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849361.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)
![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)

![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
